molecular formula C20H18FN5O3 B2725176 N-(4-fluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-33-7

N-(4-fluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2725176
CAS RN: 946311-33-7
M. Wt: 395.394
InChI Key: QKKOVBXKOVMBAX-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a methoxyphenyl group, and a tetrahydroimidazotriazine carboxamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a large number of atoms. The structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Scientific Research Applications

Pharmacological Activities

Compounds related to N-(4-fluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide have been extensively studied for their potential pharmacological activities. For instance, derivatives of the pyrazolo[1,5-a]-1,3,5-triazine ring system have been evaluated as bioisosteric replacements for adenine derivatives, leading to the discovery of new classes of potent phosphodiesterase type 4 inhibitors. These inhibitors have shown high isoenzyme selectivity and strong inhibition of LPS-induced TNF-alpha release from human mononuclear cells, highlighting their potential in anti-inflammatory applications (Raboisson et al., 2003).

Antitumor and Antimicrobial Activities

Research on carbendazim derivatives, including those with triazine moieties, has revealed antitumor activities against pancreatic tumor cells and some efficacy in mice, although these compounds were not effective against other tumor types. This suggests a selective antitumor potential for certain triazine derivatives (Remers et al., 2015). Additionally, novel benzodifuranyl derivatives, including triazine compounds, have demonstrated significant analgesic and anti-inflammatory activities, with some showing high COX-2 selectivity (Abu‐Hashem et al., 2020).

Antiviral Research

Derivatives of imidazo[1,5-a]-1,3,5-triazine carrying benzyl groups have been synthesized and tested for their inhibitory effects on the replication of ortho- and paramyxoviruses. Specific structural features, such as the simultaneous presence of benzyl and thio groups, were essential for selective biological activity against these viruses (Golankiewicz et al., 1995).

Material Science Applications

In material science, the synthesis of dendrimeric complexes involving triazine cores has been explored. For example, triazine-centered dendrimeric ligands have been synthesized and characterized, showing potential in magnetic materials due to their unique structural properties and magnetic behaviors (Uysal & Koç, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These factors would need to be assessed through laboratory testing and risk assessment .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action. This could lead to new insights and developments in fields such as medicinal chemistry, materials science, and environmental science .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-29-16-8-6-15(7-9-16)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-12-13-2-4-14(21)5-3-13/h2-9H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKOVBXKOVMBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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